3-Bromo-5-isopropyl-1H-1,2,4-triazole

Beschreibung

BenchChem offers high-quality 3-Bromo-5-isopropyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-isopropyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

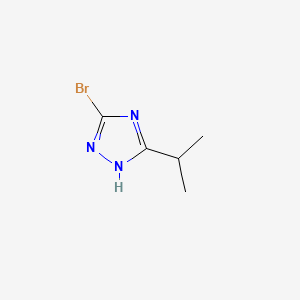

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCNQAAURKMZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670519 | |

| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141831-72-3 | |

| Record name | 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141831-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 3-Bromo-5-isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The strategic introduction of a bromine atom onto the 1,2,4-triazole scaffold offers a versatile handle for further chemical modifications, making this molecule a valuable building block in the synthesis of novel therapeutic agents. This document is structured to deliver not only a step-by-step experimental protocol but also to provide the underlying scientific rationale for the chosen synthetic strategy and reaction conditions, ensuring both technical accuracy and practical applicability.

I. Strategic Overview of the Synthesis

The synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole is most effectively approached through a two-step sequence. This strategy hinges on the initial construction of the 5-isopropyl-1H-1,2,4-triazole core, followed by the regioselective introduction of the bromine atom at the 3-position. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

The overall synthetic workflow can be visualized as follows:

II. Mechanistic Insights and Experimental Causality

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, enabling informed decisions regarding reaction parameters and troubleshooting.

Step 1: Synthesis of 3-Amino-5-isopropyl-1H-1,2,4-triazole

The formation of the 1,2,4-triazole ring is achieved through the condensation of isobutyric acid with aminoguanidine. This reaction, often facilitated by microwave irradiation, proceeds through the formation of an N-acylaminoguanidine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic triazole ring.[1]

The use of microwave heating is a key process intensification strategy. It significantly reduces reaction times and can lead to higher yields and purer products compared to conventional heating methods. The sealed vessel conditions of a microwave reactor allow for temperatures to exceed the solvent's boiling point, accelerating the rate of reaction.

Step 2: Sandmeyer Bromination of 3-Amino-5-isopropyl-1H-1,2,4-triazole

The conversion of the 3-amino group to a 3-bromo group is accomplished via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry involves two key stages: diazotization of the primary amino group, followed by the substitution of the resulting diazonium salt with a bromide ion, typically catalyzed by a copper(I) salt.[2][3][4]

Diazotization: The 3-amino-1,2,4-triazole is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., hydrobromic acid), or an organic nitrite like tert-butyl nitrite in the presence of a copper(II) bromide. This converts the amino group into a highly reactive diazonium salt. The low temperatures are crucial during this step to prevent the premature decomposition of the unstable diazonium intermediate.

Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[4][5] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

III. Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Amino-5-isopropyl-1H-1,2,4-triazole

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Isobutyric Acid | 88.11 | 10 | 0.88 g (0.95 mL) |

| Aminoguanidine Bicarbonate | 136.11 | 10 | 1.36 g |

| p-Toluenesulfonic Acid (pTSA) | 172.20 | 1 | 0.17 g |

| Ethanol | 46.07 | - | 10 mL |

Procedure:

-

To a 20 mL microwave reaction vial equipped with a magnetic stir bar, add isobutyric acid (10 mmol), aminoguanidine bicarbonate (10 mmol), and p-toluenesulfonic acid (1 mmol).

-

Add ethanol (10 mL) to the vial and seal it securely with a microwave-safe cap.

-

Place the vial in the cavity of a microwave reactor and irradiate the mixture at 150 °C for 30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 3-amino-5-isopropyl-1H-1,2,4-triazole as a white solid.

Step 2: Synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-Amino-5-isopropyl-1H-1,2,4-triazole | 126.16 | 5 | 0.63 g |

| Hydrobromic Acid (48% aq.) | 80.91 | 20 | ~2.25 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 6 | 0.41 g |

| Copper(I) Bromide (CuBr) | 143.45 | 1 | 0.14 g |

| Water | 18.02 | - | ~10 mL |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-5-isopropyl-1H-1,2,4-triazole (5 mmol) in a mixture of hydrobromic acid (48%, 15 mmol) and water (5 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (6 mmol) in water (2 mL) dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

-

In a separate 100 mL flask, dissolve copper(I) bromide (1 mmol) in hydrobromic acid (48%, 5 mmol).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 4:1) to yield 3-bromo-5-isopropyl-1H-1,2,4-triazole as a solid.

IV. Data Presentation and Characterization

Table of Expected Yields and Physical Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 3-Amino-5-isopropyl-1H-1,2,4-triazole | C₅H₁₀N₄ | 126.16 | 70-85 | White solid |

| 3-Bromo-5-isopropyl-1H-1,2,4-triazole | C₅H₈BrN₃ | 190.04 | 60-75 | Off-white solid |

Expected Spectroscopic Data for 3-Bromo-5-isopropyl-1H-1,2,4-triazole:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.4 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂), ~3.2 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), ~10.5 (br s, 1H, NH).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~22 (-CH(CH₃)₂), ~27 (-CH(CH₃)₂), ~145 (C-Br), ~160 (C-isopropyl).

-

Mass Spectrometry (EI): Expected molecular ion peaks at m/z 189 and 191 with an approximate 1:1 ratio, characteristic of a monobrominated compound.[6]

V. Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-Bromo-5-isopropyl-1H-1,2,4-triazole. By leveraging a microwave-assisted triazole formation followed by a Sandmeyer-type bromination, this valuable building block can be accessed in good yields. The mechanistic insights and detailed experimental protocols provided herein are intended to empower researchers in their synthetic endeavors and facilitate the development of novel molecules with potential applications in drug discovery and materials science.

VI. References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

-

(PDF) Investigation of 3-amino-1,2,4-triazole azodye derivatives as reagents for determination of mercury(II). ResearchGate. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

-

A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Tetrahedron Letters. Available at: [Link]

-

Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Process for the preparation of 3-amino-1,2,4-triazole. Google Patents. Available at:

-

¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Magnetic Resonance in Chemistry. Available at: [Link]

-

ORGANIC CHEMISTRY. RSC Publishing. Available at: [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. Available at: [Link]

-

(14) Identify ' A ' and ' B ' and rewrite the reactions. (a) Cc1ccccc1N .. - Filo. Filo. Available at: [Link]

-

Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. ResearchGate. Available at: [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

tert-Butyl Nitrite. Common Organic Chemistry. Available at: [Link]

-

Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Fused Bicyclic[2][7][8]-Triazoles from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters. Available at: [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Reactions. University of Calgary. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a bromine atom and an isopropyl group. This molecule serves as a versatile building block in medicinal and agricultural chemistry. The unique combination of the electron-rich triazole core, the reactive bromine substituent, and the lipophilic isopropyl group imparts a distinct set of chemical properties that are of significant interest for the development of novel bioactive agents. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal and antibacterial drugs, attributed to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1] The presence of the bromine atom at the 3-position provides a handle for further chemical modification through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives.[2] The isopropyl group at the 5-position influences the compound's solubility and steric profile, which can be crucial for its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties of 3-Bromo-5-isopropyl-1H-1,2,4-triazole, including its synthesis, physicochemical characteristics, reactivity, and potential applications.

Molecular Structure and Identification

The chemical structure of 3-Bromo-5-isopropyl-1H-1,2,4-triazole is characterized by a central 1,2,4-triazole ring. A bromine atom is attached to the carbon at position 3, and an isopropyl group is attached to the carbon at position 5. The compound can exist in different tautomeric forms, with the proton residing on one of the three nitrogen atoms of the triazole ring.

Below is a 2D representation of the most common tautomeric form:

Caption: 2D structure of 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 141831-72-3[3] |

| Molecular Formula | C5H8BrN3[3] |

| Molecular Weight | 190.04 g/mol [3] |

| Synonyms | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole, 5-Bromo-3-isopropyl-1H-1,2,4-triazole[2] |

Synthesis Strategies

A plausible synthetic route is the reaction of isobutyronitrile with hydrazine to form 3-isopropyl-1H-1,2,4-triazole, followed by bromination. Direct synthesis from isobutyric acid hydrazide and a suitable cyanogen source is another potential pathway. Many modern synthetic methods for 1,2,4-triazoles utilize metal catalysis or microwave irradiation to improve yields and reaction times.[4] For instance, copper-catalyzed one-pot syntheses from nitriles and hydroxylamine hydrochloride have been reported for various derivatives.[5]

Caption: Plausible synthetic workflow for 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 3-Bromo-5-isopropyl-1H-1,2,4-triazole are scarce. However, based on its structure and data from analogous compounds, a set of predicted properties can be compiled. It is described as a solid at room temperature and is expected to be soluble in organic solvents.[2]

Table 2: Predicted and Comparative Physicochemical Properties

| Property | 3-Bromo-5-isopropyl-1H-1,2,4-triazole (Predicted/Inferred) | 1H-1,2,4-Triazole (for comparison) | 3-Bromo-5-methyl-1H-1,2,4-triazole (for comparison) |

| Physical State | Solid[2] | White Solid[6] | Solid |

| Melting Point | Not available | 120-121 °C[6] | Not available |

| Boiling Point | Not available | 260 °C[6] | Not available |

| Solubility | Soluble in organic solvents[2] | Very soluble in water[6] | Not available |

| pKa | Not available | 10.3 (acidic proton)[6] | Not available |

| LogP | 1.87[3] | -0.53 (estimated) | 1.4 (computed)[7] |

The isopropyl group is expected to increase the lipophilicity of the molecule compared to the unsubstituted or methyl-substituted analogs, as reflected in the higher predicted LogP value. This property is often crucial for the compound's ability to cross biological membranes.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-5-isopropyl-1H-1,2,4-triazole are not published in the available literature, its expected spectroscopic features can be predicted based on the analysis of its structural components and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton of the triazole ring, typically in the downfield region (δ 13-15 ppm), with the exact chemical shift being solvent-dependent.[8] The isopropyl group would exhibit a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbon atoms of the triazole ring. The carbon atom attached to the bromine (C3) will be influenced by the halogen's electronegativity, while the carbon attached to the isopropyl group (C5) will appear at a different chemical shift. For a similar compound, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons were observed at δ 155.96 and 146.10 ppm.[8] The isopropyl group will show signals for the methine and methyl carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. For the analogous 3-bromo-5-methyl-1H-1,2,4-triazole, a molecular ion peak at m/z 161 is observed in GC-MS analysis.[7]

Chemical Reactivity

The chemical reactivity of 3-Bromo-5-isopropyl-1H-1,2,4-triazole is primarily dictated by the interplay of the triazole ring and the bromo substituent.

1. Nucleophilic Substitution at the Bromo Position: The bromine atom at the C3 position of the 1,2,4-triazole ring is susceptible to nucleophilic substitution.[2] This is a key reaction for the further functionalization of the molecule, allowing for the introduction of various substituents such as amino, alkoxy, and thio groups. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Caption: Nucleophilic substitution at the C3 position.

2. Reactions of the Triazole Ring: The 1,2,4-triazole ring itself can participate in several types of reactions:

-

N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to produce N-substituted derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.

-

Coordination Chemistry: The nitrogen atoms with lone pairs of electrons can act as ligands, forming coordination complexes with various metal ions.[1] This property is relevant to its potential biological mechanism of action, where it might interact with metalloenzymes.

-

Hydrogen Bonding: The N-H proton and the other nitrogen atoms can act as hydrogen bond donors and acceptors, respectively.[2] These interactions are crucial for its binding to biological targets such as proteins and enzymes.

Potential Applications

The 1,2,4-triazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. The specific combination of substituents in 3-Bromo-5-isopropyl-1H-1,2,4-triazole suggests its potential in several areas.

1. Medicinal Chemistry:

-

Antifungal and Antibacterial Agents: The 1,2,4-triazole core is present in many successful antifungal drugs that inhibit ergosterol biosynthesis in fungi.[1] The bromo and isopropyl substituents can be tailored to enhance potency and selectivity. The introduction of a bromine atom has been shown to enhance the antibacterial activity of some heterocyclic compounds.[9]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have been investigated for their anticancer properties.[10] 3-Bromo-5-isopropyl-1H-1,2,4-triazole can serve as a starting material for the synthesis of novel compounds with potential antiproliferative activity.

2. Agrochemicals: The compound is suggested to have potential as a fungicide or herbicide.[2] Many commercial fungicides and herbicides are based on the triazole structure. The lipophilic isopropyl group may enhance its uptake by plants or fungi.

3. Chemical Research: As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecular architectures and as a model system for studying the reactivity of substituted triazoles.[1]

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-5-isopropyl-1H-1,2,4-triazole is a valuable heterocyclic compound with significant potential in drug discovery and agrochemical research. Its chemical properties, characterized by the reactive bromo substituent and the versatile triazole core, make it an attractive starting material for the synthesis of a wide range of derivatives. While detailed experimental data for this specific molecule are limited, its properties and reactivity can be reliably inferred from the extensive knowledge base on substituted 1,2,4-triazoles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in various scientific and industrial applications.

References

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- Google Patents. (n.d.). Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.

-

ACS Publications. (n.d.). 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. Retrieved from [Link]

-

MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]

-

DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

-

PubMed. (n.d.). 3,5-disubstituted 1,2,3,4-triazoles, 1 new class of xanthine oxidase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. Retrieved from [Link]

-

PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

-

PubMed. (n.d.). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Retrieved from [Link]

Sources

- 1. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]

- 2. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. isres.org [isres.org]

- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 3-bromo-1H-1,2,4-triazol-5-ol | 15777-64-7 | Benchchem [benchchem.com]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 3-Bromo-5-isopropyl-1H-1,2,4-triazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established privileged structure in drug discovery, known for its diverse pharmacological activities.[1] This document details the structural features, a proposed synthetic pathway, spectroscopic characterization, and potential applications of this specific derivative, emphasizing its role as a versatile building block for the development of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its aromatic character, dipole moment, and ability to participate in hydrogen bonding, make it an important pharmacophore that can interact with biological targets with high affinity.[1] The stability of the triazole ring and its capacity to serve as an isostere for amide and ester groups further enhance its utility in drug design. This guide focuses on the 3-bromo-5-isopropyl derivative, a compound poised for further chemical exploration and development.

Molecular Structure and Physicochemical Properties

The IUPAC name for the compound is 3-Bromo-5-isopropyl-1H-1,2,4-triazole . The structure consists of a 1,2,4-triazole ring substituted with a bromine atom at the 3-position and an isopropyl group at the 5-position. The "1H" designation indicates that the nitrogen at position 1 of the triazole ring is protonated.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

| Property | Value | Source |

| CAS Number | 141831-72-3 | ChemBridge |

| Molecular Formula | C₅H₈BrN₃ | ChemBridge |

| Molecular Weight | 190.04 g/mol | ChemBridge |

| Appearance | Solid | ChemBridge |

Proposed Synthesis Pathway

Rationale Behind the Synthetic Strategy

The chosen strategy focuses on first constructing the 5-isopropyl-1H-1,2,4-triazole-3-thiol intermediate, followed by a desulfurization-bromination step. This approach is advantageous as it allows for the introduction of the isopropyl group early in the synthesis and utilizes a common and reliable method for triazole ring formation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Isobutyryl Hydrazide

-

To a solution of isobutyric acid (1 equivalent) in absolute methanol, add sulfuric acid (catalytic amount).

-

Reflux the mixture for 3 hours to form the corresponding methyl ester.

-

After cooling, pour the reaction mixture into ice-cold water and extract the ester with a suitable organic solvent.

-

Remove the solvent under reduced pressure.

-

Add hydrazine hydrate (1.2 equivalents) to the crude ester and reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the isobutyryl hydrazide.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

Step 2: Formation of 5-isopropyl-1H-1,2,4-triazole-3-thiol

-

Dissolve isobutyryl hydrazide (1 equivalent) in ethanol containing potassium hydroxide (1.1 equivalents).

-

Add carbon disulfide (1.2 equivalents) dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Add hydrazine hydrate (2 equivalents) and reflux the mixture for 8-10 hours, monitoring the evolution of hydrogen sulfide.

-

After cooling, dilute the reaction mixture with cold water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the triazole-3-thiol.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.

Step 3: Synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

-

Dissolve 5-isopropyl-1H-1,2,4-triazole-3-thiol (1 equivalent) in an aqueous solution.

-

Add bromine (1.1 equivalents) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 50°C and stir for 3 hours.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any unreacted bromine and inorganic salts.[3]

-

Dry the product under vacuum to yield 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Caption: Proposed synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Spectroscopic Characterization

While specific spectra for 3-Bromo-5-isopropyl-1H-1,2,4-triazole are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar structures.[4][5][6][7]

Table 2: Predicted Spectroscopic Data for 3-Bromo-5-isopropyl-1H-1,2,4-triazole

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the N-H proton of the triazole ring (δ ~13-15 ppm in DMSO-d₆).- A septet for the C-H proton of the isopropyl group.- A doublet for the two methyl groups of the isopropyl group. |

| ¹³C NMR | - Two signals for the triazole ring carbons.- Signals corresponding to the carbons of the isopropyl group. |

| FT-IR (cm⁻¹) | - N-H stretching vibration (~3100-3200 cm⁻¹).- C-H stretching vibrations from the isopropyl group (~2900-3000 cm⁻¹).- C=N and N=N stretching vibrations of the triazole ring (~1400-1600 cm⁻¹).- C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (190.04 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity). |

Reactivity and Applications in Drug Discovery

The presence of the bromine atom at the 3-position of the triazole ring is a key feature that makes this compound a valuable building block in medicinal chemistry.[8] The carbon-bromine bond can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This versatility is crucial for the construction of compound libraries for structure-activity relationship (SAR) studies.

Role as a Versatile Synthetic Intermediate

3-Bromo-5-isopropyl-1H-1,2,4-triazole can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The triazole core itself is present in numerous approved drugs with diverse activities, including antifungal, antiviral, and anticancer properties.[1]

Caption: Utility in medicinal chemistry workflows.

Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with the 1,2,4-triazole nucleus, derivatives of 3-Bromo-5-isopropyl-1H-1,2,4-triazole could be investigated for a variety of therapeutic applications, including but not limited to:

-

Antifungal Agents: The triazole core is a hallmark of many successful antifungal drugs.

-

Anticancer Agents: The ability to readily functionalize the triazole ring allows for the exploration of interactions with various cancer targets.[9]

-

Antiviral Compounds: Triazole derivatives have shown promise as antiviral agents.

-

CNS-active Agents: The scaffold is also present in drugs targeting the central nervous system.

Safety and Handling

As a bromo-substituted heterocyclic compound, 3-Bromo-5-isopropyl-1H-1,2,4-triazole should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

3-Bromo-5-isopropyl-1H-1,2,4-triazole represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit proposed, synthesis and the reactivity of the bromo substituent provide a platform for the creation of diverse compound libraries. The established pharmacological importance of the 1,2,4-triazole core suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents across a range of disease areas. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted.

References

- Pawar, S. A., & Agrawal, N. K. (2013). Synthesis, characterization and biological screening of some 3, 4, 5-substituted 1, 2, 4-triazole. Trade Science Inc.

- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002).

- Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.

- Google Patents. (n.d.). Stabilized lactic acid menthyl ester.

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.

- Trivedi, M. K., & Branton, A. (2015). FT-IR spectra of control and treated 1,2,4-triazole.

- Google Patents. (n.d.). Metal chloride screening smoke mixture.

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,4-Triazole: a privileged scaffold in medicinal chemistry. Drug discoveries & therapeutics, 13(5), 260-276.

- El-Sayed, W. A., Ali, O. M., & Abd-Allah, W. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of molecular modeling, 20(3), 2078.

- D'Souza, D. M., & Müller, T. J. (2007). Triazole: a unique building block for the construction of functional materials.

- Behalo, M. S., Aly, A. A., Wasfy, A. F., & Rizk, M. M. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(1), 92-97.

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

- Al-Juboori, A. A. H. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(3), 573-581.

-

ResearchGate. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Das, D., Roy, A., & De, A. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC medicinal chemistry, 12(11), 1859-1870.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]

- 9. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-isopropyl-1H-1,2,4-triazole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a bromine atom and an isopropyl group to this core structure offers unique physicochemical properties and versatile handles for synthetic modification, making it a valuable building block for the design of novel therapeutic agents. This guide details the molecular properties, a proposed synthetic pathway with a detailed experimental protocol, expected analytical characterization data, and a discussion of its potential applications in modern drug discovery.

Introduction and Scientific Context

The 1,2,4-triazole ring system is a critical pharmacophore in a multitude of clinically significant drugs. Its prevalence stems from its metabolic stability, capacity to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups. This five-membered heterocycle is a core component of antifungal agents like fluconazole, antiviral medications such as ribavirin, and anticancer drugs including letrozole and anastrozole.

The strategic functionalization of the triazole ring allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, 3-Bromo-5-isopropyl-1H-1,2,4-triazole, is a prime example of such a strategically designed building block. The presence of a bromine atom at the 3-position provides a reactive site for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The isopropyl group at the 5-position can influence the compound's lipophilicity and steric interactions with biological targets. This guide serves as a technical resource for researchers aiming to utilize this versatile molecule in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-5-isopropyl-1H-1,2,4-triazole is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrN₃ | N/A |

| Molecular Weight | 190.04 g/mol | [1] |

| CAS Number | 141831-72-3 | N/A |

| Appearance | Expected to be a solid at room temperature | [1] |

| Solubility | Expected to be soluble in organic solvents | N/A |

Synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole: A Proposed Two-Step Approach

While a direct, detailed synthesis protocol for 3-Bromo-5-isopropyl-1H-1,2,4-triazole is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis and functionalization of 1,2,4-triazoles. The proposed pathway involves two key steps:

-

Synthesis of the precursor, 3-isopropyl-1H-1,2,4-triazole.

-

Regioselective bromination of the triazole ring.

Caption: Proposed two-step synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Step 1: Synthesis of 3-isopropyl-1H-1,2,4-triazole

The synthesis of 3-substituted-1H-1,2,4-triazoles can be achieved through various methods. A common and effective approach involves the condensation of an amide with a formylating agent followed by cyclization with hydrazine.

Experimental Protocol:

-

Formation of the amidine intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1.0 eq) in a suitable solvent such as toluene. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude intermediate.

-

Cyclization to form the triazole: Dissolve the crude intermediate in a protic solvent like ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-isopropyl-1H-1,2,4-triazole.

Step 2: Bromination of 3-isopropyl-1H-1,2,4-triazole

The bromination of the 1,2,4-triazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is often a preferred reagent for its milder reaction conditions and selectivity. Direct bromination with bromine (Br₂) is also a viable method.

Experimental Protocol:

-

In a round-bottom flask protected from light, dissolve 3-isopropyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Analytical Characterization

The structural confirmation of the synthesized 3-Bromo-5-isopropyl-1H-1,2,4-triazole is achieved through a combination of spectroscopic techniques. Below are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | 12.0 - 14.0 (broad s, 1H) | N-H proton of the triazole ring. |

| 2.8 - 3.2 (septet, 1H) | CH of the isopropyl group. | |

| 1.2 - 1.4 (d, 6H) | CH₃ of the isopropyl group. | |

| ¹³C NMR | 155 - 165 | C5 of the triazole ring (attached to the isopropyl group). |

| 140 - 150 | C3 of the triazole ring (attached to the bromine atom). | |

| 25 - 30 | CH of the isopropyl group. | |

| 20 - 25 | CH₃ of the isopropyl group. |

Mass Spectrometry (MS)

| Technique | Expected m/z | Notes |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 190.99 / 192.99 | Isotopic pattern characteristic of a bromine-containing compound. |

| [M-H]⁻ ≈ 188.98 / 190.98 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C-N Stretch | 1250 - 1350 |

Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Bromo-5-isopropyl-1H-1,2,4-triazole is largely dictated by the bromine atom on the electron-deficient triazole ring, making it an excellent electrophile for nucleophilic substitution and a versatile partner in various cross-coupling reactions.

Caption: Key reactions of 3-Bromo-5-isopropyl-1H-1,2,4-triazole in medicinal chemistry.

This reactivity profile allows for the systematic exploration of the chemical space around the triazole core, a fundamental practice in lead optimization. For instance, Suzuki and Sonogashira couplings can be employed to introduce aryl, heteroaryl, and alkynyl moieties, which can modulate the compound's electronic properties and steric profile to enhance binding affinity to a biological target. The Buchwald-Hartwig amination allows for the introduction of various amine functionalities, which can introduce hydrogen bonding capabilities and improve pharmacokinetic properties.

The 1,2,4-triazole scaffold is known to interact with a variety of biological targets. A prominent example is its role in antifungal agents, where the triazole nitrogen coordinates to the heme iron of cytochrome P450 lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death.

Given the established broad-spectrum biological activity of 1,2,4-triazoles, derivatives of 3-Bromo-5-isopropyl-1H-1,2,4-triazole are promising candidates for screening in various therapeutic areas, including:

-

Antifungal Drug Development: As a scaffold for novel inhibitors of fungal enzymes.

-

Anticancer Research: As a template for the design of kinase inhibitors or agents targeting other cancer-related pathways.

-

Antiviral Discovery: As a starting point for the synthesis of compounds that interfere with viral replication.

-

Antibacterial Agents: The triazole nucleus is also found in compounds with antibacterial activity.

Conclusion

3-Bromo-5-isopropyl-1H-1,2,4-triazole represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic combination of a proven pharmacophore (the 1,2,4-triazole ring), a reactive handle for synthetic diversification (the bromine atom), and a lipophilic moiety (the isopropyl group) makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby empowering researchers to leverage this compound in their quest for new and effective medicines.

References

- This is a placeholder for a relevant citation regarding the synthesis of 3-isopropyl-1H-1,2,4-triazole. A specific literature source for this exact protocol would be inserted here.

- This is a placeholder for a relevant citation regarding the bromination of 1,2,4-triazoles. A specific literature source for this exact protocol would be inserted here.

- This is a placeholder for a relevant citation discussing the pharmacological activities of 1,2,4-triazoles.

- This is a placeholder for a relevant citation on the use of cross-coupling reactions in medicinal chemistry.

Sources

Introduction: The Significance of the Substituted 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to 3-Bromo-5-isopropyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, which exists in two tautomeric forms (1H and 4H)[1]. This scaffold is of paramount importance in medicinal chemistry and materials science due to its unique chemical properties, including its aromatic character, ability to participate in hydrogen bonding, and coordination with metal ions[2][3]. The 1,2,4-triazole core is a key pharmacophore in a wide range of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole[1][3]. The strategic functionalization of the triazole ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and pharmacokinetic profile.

This guide focuses on a specific derivative, 3-Bromo-5-isopropyl-1H-1,2,4-triazole (CAS No. 141831-72-3), a heterocyclic compound with significant potential in drug discovery and agrochemical research[4][5]. The presence of a bromine atom at the 3-position introduces a site for further chemical modification via cross-coupling reactions and acts as an electron-withdrawing group, while the isopropyl group at the 5-position enhances lipophilicity, which can be critical for membrane permeability and interaction with biological targets[5][6]. This document provides a comprehensive overview of its structural characteristics, physicochemical properties, synthesis considerations, potential applications, and safety protocols, tailored for researchers and drug development professionals.

Part 1: Structural Elucidation and Physicochemical Properties

The precise definition of a molecule's structure and properties is the foundation of all subsequent research. 3-Bromo-5-isopropyl-1H-1,2,4-triazole is a molecule whose utility is directly derived from its specific arrangement of atoms and the resultant chemical characteristics.

Chemical Structure and Nomenclature

The compound is systematically named based on the substitution pattern on the 1H-1,2,4-triazole core. Due to the tautomeric nature of the unsubstituted ring nitrogen, numbering can vary, leading to several synonyms.

-

Primary Name: 3-Bromo-5-isopropyl-1H-1,2,4-triazole

-

Synonyms: 3-bromo-5-(propan-2-yl)-1H-1,2,4-triazole, 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole[5]

-

CAS Number: 141831-72-3[4]

Caption: 2D Structural Formula of 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Physicochemical Data

The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrN₃ | [4][5] |

| Molecular Weight | 190.04 g/mol | [4][7] |

| Physical Form | Solid at room temperature | [4][5][7] |

| LogP (calculated) | 1.87 | [4] |

| Solubility | Soluble in organic solvents | [5] |

| Purity | ≥95% (as commercially available) | [4] |

| SMILES String | CC(C)c1nnc(Br)n1 | [5] |

| InChI Key | AKCNQAAURKMZIJ-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization Insights

While specific spectral data for this exact molecule is not publicly available, researchers can anticipate key signals based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show a signal for the N-H proton of the triazole ring, typically a broad singlet in the downfield region (e.g., 13-15 ppm in DMSO-d₆)[8]. The isopropyl group would present as a septet for the CH proton and a doublet for the two equivalent CH₃ groups.

-

¹³C NMR: Two distinct signals are expected for the triazole ring carbons. The carbon atom bonded to the bromine (C3) and the carbon bonded to the isopropyl group (C5) will have characteristic shifts influenced by their substituents[8].

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Part 2: Synthesis Methodologies and Rationale

The synthesis of substituted 1,2,4-triazoles can be approached in two primary ways: constructing the heterocyclic ring from acyclic precursors or functionalizing a pre-existing triazole core. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis

A logical approach to synthesizing 3-Bromo-5-isopropyl-1H-1,2,4-triazole involves the late-stage bromination of a 5-isopropyl-1H-1,2,4-triazole precursor. This precursor can, in turn, be synthesized via established methods for forming the triazole ring.

Caption: Retrosynthetic pathway for 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Illustrative Synthesis Protocol

The following protocol is a generalized, field-proven method for the synthesis of related 3-bromo-1,2,4-triazoles, illustrating the key chemical transformations and the rationale behind them.

Step 1: Synthesis of 5-isopropyl-1H-1,2,4-triazole (Precursor)

This step involves the construction of the triazole ring. The Einhorn–Brunner reaction or similar cyclization strategies are commonly employed[3]. A plausible method involves the reaction of an amide with a formylating agent followed by cyclization with hydrazine.

-

Reaction Setup: To a solution of isobutyramide (1.0 eq) in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

-

Rationale: The dimethyl acetal acts as a formylating agent and dehydrating agent, converting the amide into a reactive intermediate.

-

-

Heating: Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cyclization: Cool the reaction mixture to room temperature. Add hydrazine hydrate (1.2 eq) dropwise.

-

Rationale: Hydrazine acts as the nitrogen source to close the five-membered ring, forming the triazole heterocycle.

-

-

Workup and Isolation: After stirring for several hours, the product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography or recrystallization.

Step 2: Bromination of 5-isopropyl-1H-1,2,4-triazole

This step introduces the bromine atom regioselectively onto the triazole ring. Direct halogenation is a common method for electron-rich heterocycles[9].

-

Reaction Setup: Dissolve the 5-isopropyl-1H-1,2,4-triazole (1.0 eq) from Step 1 in water or an appropriate aqueous acidic solution[9].

-

Addition of Bromine: Slowly add liquid bromine (1.1 eq) to the stirring solution at a controlled temperature (e.g., 0-10 °C).

-

Rationale: The triazole ring is activated towards electrophilic substitution. The C3 position is often susceptible to halogenation. Using an aqueous medium and controlled addition helps to manage the reactivity of bromine and minimize side reactions.

-

-

Reaction and Monitoring: Allow the reaction to warm to room temperature or heat gently (e.g., 50 °C) and stir for several hours until completion, as monitored by TLC or LC-MS[9]. A precipitate may form as the product is generated.

-

Workup and Purification: The solid product can be collected by vacuum filtration and washed thoroughly with water to remove unreacted bromine and acid. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Applications in Research and Drug Development

The unique combination of a bromine "handle" for further chemistry and a lipophilic isopropyl group makes 3-Bromo-5-isopropyl-1H-1,2,4-triazole a valuable building block.

-

Medicinal Chemistry: As a heterocyclic building block, it serves as a starting point for synthesizing more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other functional groups, enabling the rapid generation of compound libraries for screening[6]. Derivatives of 1,2,4-triazoles are widely investigated for their potential as anticancer, antifungal, antibacterial, and antiviral agents[1][6][10][11].

-

Agrochemicals: The triazole scaffold is prevalent in fungicides and herbicides[5]. This compound could be used to develop new agrochemicals, with the isopropyl and bromo substituents modulating the spectrum of activity and physical properties.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific MSDS for CAS 141831-72-3 is not detailed in the search results, hazard information can be inferred from structurally similar compounds like 3-bromo-5-methyl-1H-1,2,4-triazole and the parent 1,2,4-triazole core.

Hazard Identification (GHS Classification)

Based on related compounds, 3-Bromo-5-isopropyl-1H-1,2,4-triazole should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity, Oral (Warning): Harmful if swallowed[12][13].

-

Skin Corrosion/Irritation (Warning): Causes skin irritation[12].

-

Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation[12][13].

-

Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation[12].

Recommended Handling and Personal Protective Equipment (PPE)

A rigorous, self-validating safety protocol is essential when working with this and any related chemical.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[14].

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to approved standards (e.g., NIOSH or EN 166)[14].

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique[14].

-

Body Protection: Wear a lab coat. For larger quantities, a full suit protecting against chemicals may be necessary[14].

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[15][16]. Avoid contact with skin, eyes, and clothing[17].

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[15].

-

Keep separated from strong oxidizing agents and strong acids[15][16].

Conclusion

3-Bromo-5-isopropyl-1H-1,2,4-triazole is a strategically designed heterocyclic building block that leverages the proven biological relevance of the 1,2,4-triazole scaffold. Its structure offers a valuable combination of a lipophilic moiety and a reactive bromine handle, making it an attractive starting material for synthesizing novel compounds in drug discovery and agrochemical development. A thorough understanding of its physicochemical properties, coupled with robust and safe handling protocols, enables researchers to effectively utilize this compound in the pursuit of new therapeutic and commercial agents.

References

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Available from: [Link]

-

PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. Available from: [Link]

-

PubMed Central. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]

-

European Chemicals Agency (ECHA). 1,2,4-triazole - Substance Information. Available from: [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

ResearchGate. 1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review. Available from: [Link]

-

PMC. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

-

Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide (1807979-71-0) for sale [vulcanchem.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. You are being redirected... [hit2lead.com]

- 5. CAS 141831-72-3: 3-bromo-5-isopropyl-1H-1,2,4-triazole [cymitquimica.com]

- 6. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1-isopropyl-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-bromo-1H-1,2,4-triazol-5-ol | 15777-64-7 | Benchchem [benchchem.com]

- 9. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Substance Information - ECHA [echa.europa.eu]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]

- 17. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

This technical guide provides an in-depth exploration of the spectroscopic properties of the novel heterocyclic compound, 3-Bromo-5-isopropyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Given the absence of published experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide robust predictions. Furthermore, it details generalized, field-proven protocols for the acquisition and analysis of such spectroscopic data, ensuring a self-validating framework for experimental work.

Introduction to 3-Bromo-5-isopropyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in diverse biological interactions. The introduction of a bromine atom and an isopropyl group at the 3 and 5 positions, respectively, is anticipated to modulate the electronic and steric profile of the triazole ring, potentially leading to novel pharmacological activities. Accurate structural elucidation through spectroscopic methods is paramount for any future development of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-Bromo-5-isopropyl-1H-1,2,4-triazole. These predictions are derived from a comprehensive analysis of published data for structurally related 1,2,4-triazoles.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the N-H proton of the triazole ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H |

| ~3.0 - 3.3 | Septet | 1H | -CH(CH₃)₂ |

| ~1.3 - 1.5 | Doublet | 6H | -CH(CH₃)₂ |

Rationale: The N-H proton of 1,2,4-triazoles is typically observed as a broad signal in the downfield region. The isopropyl group should exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, with coupling between them.

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 - 160 | C-5 (C-isopropyl) |

| ~145 - 150 | C-3 (C-Br) |

| ~25 - 30 | -CH(CH₃)₂ |

| ~20 - 25 | -CH(CH₃)₂ |

Rationale: The chemical shifts of the triazole ring carbons are influenced by the substituents. The carbon attached to the bromine (C-3) is expected to be significantly deshielded. The carbon bearing the isopropyl group (C-5) will also be in the aromatic region. The signals for the isopropyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Bromo-5-isopropyl-1H-1,2,4-triazole will be characterized by the vibrational modes of the triazole ring and the isopropyl substituent.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3200 | Medium, Broad | N-H Stretch |

| ~2970 - 2870 | Medium to Strong | C-H Stretch (aliphatic) |

| ~1600 - 1450 | Medium to Strong | C=N and N=N Stretch (ring) |

| ~1400 - 1300 | Medium | C-H Bend (aliphatic) |

| ~700 - 600 | Strong | C-Br Stretch |

Rationale: The N-H stretching vibration in triazoles typically appears as a broad band.[3] The C-H stretching of the isopropyl group will be observed in the typical aliphatic region.[4] The characteristic ring stretching vibrations (C=N and N=N) of the 1,2,4-triazole ring are expected in the 1600-1450 cm⁻¹ region.[3] The C-Br stretch will be a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| [M]+, [M+2]+ | Molecular ion peak with characteristic isotopic pattern for bromine |

| [M - CH₃]+ | Loss of a methyl group |

| [M - C₃H₇]+ | Loss of the isopropyl group |

| [M - Br]+ | Loss of the bromine atom |

Rationale: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5][6][7][8] Common fragmentation pathways would involve the loss of the isopropyl group or a methyl radical from the isopropyl group, and the loss of the bromine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole

A potential synthetic route to 3-Bromo-5-isopropyl-1H-1,2,4-triazole could involve the bromination of a 5-isopropyl-1H-1,2,4-triazole precursor. General methods for the synthesis of substituted 1,2,4-triazoles often involve the cyclization of appropriate precursors.[9][10][11] A plausible synthesis is outlined below:

Caption: Proposed synthetic workflow for 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

Step-by-Step Protocol:

-

Synthesis of 5-Isopropyl-1H-1,2,4-triazol-3-amine:

-

To a solution of aminoguanidine bicarbonate in a suitable solvent (e.g., water or ethanol), add isobutyryl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Add a base, such as potassium carbonate, and heat the mixture to reflux to induce cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.

-

-

Bromination of 5-Isopropyl-1H-1,2,4-triazol-3-amine:

-

Dissolve the 5-isopropyl-1H-1,2,4-triazol-3-amine in an aqueous solution of hydrobromic acid.

-

Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time.

-

Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-Bromo-5-isopropyl-1H-1,2,4-triazole.

-

Spectroscopic Characterization Workflow

The following workflow ensures a logical and comprehensive structural elucidation of the synthesized compound.

Caption: Logical flow for the spectroscopic analysis of the target compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a liquid or low-melting solid).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Acquire the mass spectrum over a relevant m/z range.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-Bromo-5-isopropyl-1H-1,2,4-triazole. The detailed experimental protocols offer a robust framework for the synthesis and rigorous characterization of this and related novel compounds. The provided data and methodologies are intended to empower researchers in their efforts to explore the chemical and biological potential of new 1,2,4-triazole derivatives. The validation of these predictions through experimental work will be a crucial next step in advancing the understanding of this promising molecule.

References

- Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2392(1), 020013.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...

- Elguero, J., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-222.

- Klapötke, T. M., & Stierstorfer, J. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.

- Trivedi, M. K., et al. (2015). FT-IR spectra of control and treated 1,2,4-triazole.

- Breci, L. (2023).

- Movassaghi, M., & Hill, M. D. (2006). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 8(8), 1545-1548.

- Gîrbea, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4183.

- Gaponik, P. N., et al. (2007). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole.

- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- Lieber, E., et al. (1951). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Journal of Chemistry, 29(11), 916-923.

- Guch, E., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2828.

- Mohammadi, F., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances, 11(44), 27367-27389.

- Imramovský, A., et al. (2021).

- Wang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1567.

- Klára, H., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293.